molecular formula C17H19N3O2 B565356 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide CAS No. 1071504-81-8

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide

Cat. No.: B565356
CAS No.: 1071504-81-8
M. Wt: 297.358
InChI Key: UVYLJXBAHSKFIZ-UHFFFAOYSA-N
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Description

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is a complex organic compound with a unique structure that includes a pyrido2,3-cbenzazepine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide typically involves multi-step organic reactions. One common approach is the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement . The reaction conditions often include the use of strong acids like triflic acid (TfOH) to promote dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes.

    Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the pyrido2,3-cbenzazepine core, such as:

    Carbamazepine: An anticonvulsant and mood-stabilizing drug.

    Clomipramine: An antidepressant used to treat obsessive-compulsive disorder.

    Imipramine: Another antidepressant used for various mental health conditions.

Uniqueness

What sets 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide apart is its specific functional groups and the potential for unique biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLJXBAHSKFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676251
Record name N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071504-81-8
Record name N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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